Butyl chloroformate

Description

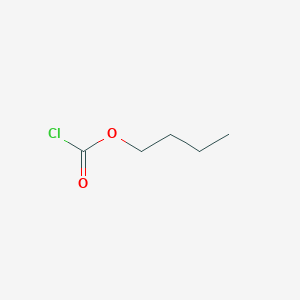

Structure

3D Structure

Properties

IUPAC Name |

butyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDQFWXVTPZZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2, Array | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060461 | |

| Record name | n-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (USCG, 1999), 77 °F, 30 °C c.c. | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.72 | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72 | |

| Record name | n-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

592-34-7 | |

| Record name | N-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TGX130CB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Butyl chloroformate chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as n-butyl chlorocarbonate) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butoxycarbonyl (Boc) protecting group and for the activation of carboxylic acids in the formation of amides and esters. Its high reactivity stems from the electrophilic carbonyl carbon, making it a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a flammable and corrosive substance that is sensitive to moisture.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [3] |

| Molecular Weight | 136.58 g/mol | [2] |

| CAS Number | 592-34-7 | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142 °C (lit.) | [1] |

| Melting Point | < -70 °C / -94 °F | [3][6] |

| Density | 1.074 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.412 (lit.) | [1] |

| Flash Point | 39 °C / 102.2 °F | [3] |

| Vapor Pressure | 2.42 psi (20 °C) | |

| Solubility | Decomposes in water. Soluble in common organic solvents. | [1][7] |

Stability and Hazardous Reactivity

Stability: this compound is stable under normal storage conditions, typically in a refrigerator under a nitrogen atmosphere to prevent contact with moisture.[5] It is highly sensitive to moisture and will decompose in the presence of water or moist air.[3][5]

Hazardous Reactivity:

-

With Water: It decomposes exothermically in water to produce butanol, hydrochloric acid (HCl), and carbon dioxide.[1][4][8] The reaction can be vigorous if the water is hot.[9]

-

With Bases and Amines: Reacts readily with strong bases and amines.[1][5]

-

With Oxidizing and Reducing Agents: It is incompatible with strong oxidizing agents and strong reducing agents.[5]

-

With Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace metal salts.[1][4]

Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release irritating and toxic gases such as hydrogen chloride and phosgene.[2][4][9]

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is centered around the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The general mechanism is a bimolecular nucleophilic addition-elimination.

Caption: General mechanism of this compound with a nucleophile.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form butanol, hydrochloric acid, and carbon dioxide.[8] This reaction is typically undesirable and highlights the need for anhydrous reaction conditions when using this reagent.

Alcoholysis: Synthesis of Carbonates

This compound reacts with alcohols in the presence of a base (e.g., pyridine (B92270), triethylamine) to form mixed butyl carbonates.[7][10] This reaction is a common method for synthesizing unsymmetrical carbonates.[11]

Aminolysis: Synthesis of Carbamates

The reaction of this compound with primary or secondary amines yields N-butylcarbamates.[7] This is a widely used method for introducing a butoxycarbonyl protecting group onto an amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[12][13]

Reaction with Grignard Reagents

While direct reaction with Grignard reagents can be complex, chloroformates can react with organocopper reagents, which are derived from Grignard reagents, to produce esters in good yields.[14][15] This provides a versatile method for ester synthesis.

Experimental Protocols

General Protocol for Carbamate (B1207046) Synthesis from an Amine

This protocol describes a general procedure for the N-butoxycarbonylation of a primary or secondary amine.

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Addition funnel.

-

Ice bath.

-

Standard laboratory glassware for workup and purification.

-

This compound.

-

Amine substrate.

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)).

-

Base (e.g., triethylamine, pyridine).

Procedure:

-

Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent in the round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add this compound (1.1 equiv.) dropwise to the stirred solution via the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Caption: Experimental workflow for carbamate synthesis.

General Protocol for Mixed Carbonate Synthesis from an Alcohol

This protocol outlines a general procedure for the synthesis of a mixed butyl carbonate from an alcohol.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet.

-

Addition funnel.

-

Ice bath.

-

Standard laboratory glassware.

-

This compound.

-

Alcohol substrate.

-

Anhydrous solvent (e.g., DCM, THF).

-

Base (e.g., pyridine).

Procedure:

-

Dissolve the alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in the anhydrous solvent in the reaction flask.

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add this compound (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carbonate.

-

Purify by column chromatography if necessary.

Applications in Drug Development and Research

-

Protecting Group Chemistry: this compound is used to introduce the butoxycarbonyl (Boc) group to protect amines, a common strategy in peptide synthesis and multi-step organic synthesis.

-

Synthesis of Carbamates and Carbonates: It serves as a key reagent in the synthesis of various carbamates and carbonates, which are structural motifs in many biologically active molecules and prodrugs.[16]

-

Derivatization Reagent: It is employed as a derivatization reagent in analytical chemistry, for example, in the determination of certain compounds in plasma by LC-MS.

-

Synthesis of Amides: Through the formation of a mixed anhydride (B1165640) with a carboxylic acid, it facilitates the synthesis of amides, a fundamental reaction in medicinal chemistry.[17]

Caption: Reactivity summary of this compound.

References

- 1. This compound | 592-34-7 [chemicalbook.com]

- 2. This compound | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. N-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound(592-34-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. framochem.com [framochem.com]

- 8. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

n-Butyl Chloroformate (CAS 592-34-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl chloroformate, with the CAS number 592-34-7, is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] As a chloroformate ester, its reactivity is primarily centered around the acyl chloride functionality, making it a versatile reagent for the introduction of the butoxycarbonyl (Boc) group and for the formation of carbamates, carbonates, and amides. This technical guide provides an in-depth overview of n-butyl chloroformate, encompassing its chemical and physical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and safety considerations.

Chemical and Physical Properties

n-Butyl chloroformate is a colorless to light yellow liquid with a pungent odor.[1][2] It is a flammable and corrosive substance that is highly reactive with water and nucleophiles.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of n-Butyl Chloroformate

| Property | Value | Reference(s) |

| CAS Number | 592-34-7 | [4] |

| Molecular Formula | C5H9ClO2 | [5][6] |

| Molecular Weight | 136.58 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Pungent | [5] |

| Boiling Point | 138-142 °C at 760 mmHg | [2][7] |

| Melting Point | < -70 °C | [7] |

| Density | 1.0513 - 1.074 g/mL at 20-25 °C | [2][8] |

| Flash Point | 25 °C (77 °F) | [2][4] |

| Solubility | Reacts with water. Soluble in common organic solvents (e.g., acetone, chloroform, toluene (B28343), THF). | [4][5] |

| Refractive Index (n20/D) | 1.4110 - 1.4150 | [9] |

Spectroscopic Data

The structural identity of n-butyl chloroformate can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of n-butyl chloroformate exhibits characteristic signals corresponding to the butyl group protons.

Table 2: ¹H NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 4.33 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ | [7] |

| 1.73 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ | [7] |

| 1.45 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ | [7] |

| 0.96 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ | [7] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 151.0 | C =O |

| 71.0 | -O-CH₂ - |

| 30.0 | -O-CH₂-CH₂ - |

| 18.5 | -O-CH₂-CH₂-CH₂ - |

| 13.5 | -O-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of n-butyl chloroformate is characterized by a strong absorption band corresponding to the carbonyl group of the chloroformate.

Table 4: Key IR Absorption Bands for n-Butyl Chloroformate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O stretch (acid chloride) |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1150 | Strong | C-O stretch |

Synthesis of n-Butyl Chloroformate

n-Butyl chloroformate is typically synthesized by the reaction of n-butanol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). The use of triphosgene is generally preferred in a laboratory setting due to its solid form and easier handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from n-Butanol and Triphosgene

This protocol is adapted from a patented process for the preparation of alkyl chloroformates.[10]

Materials:

-

n-Butanol

-

Triphosgene

-

Sodium carbonate

-

Dimethylformamide (DMF, catalyst)

-

Toluene

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, a mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is prepared.

-

The mixture is cooled to 0 °C using an ice bath and stirred at this temperature for 30 minutes.

-

A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.

-

The reaction mixture is stirred at 0 °C for 8 hours.

-

Reaction progress can be monitored by gas-liquid chromatography (GLC).

-

Upon completion, the solid sodium carbonate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield n-butyl chloroformate as a colorless oil.

Expected Yield: 96%[10]

Logical Relationship: Synthesis of n-Butyl Chloroformate

Caption: Synthesis of n-butyl chloroformate from n-butanol and triphosgene.

Reactivity and Applications in Organic Synthesis

The high reactivity of the chloroformate group makes n-butyl chloroformate a valuable reagent for several key transformations in organic synthesis.

Formation of Carbamates

n-Butyl chloroformate reacts readily with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, where the carbamate (B1207046) moiety is a common structural feature.[5][11] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and detailed structure characterization of dextran carbonates [agris.fao.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Butyl chloroformate(592-34-7) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(592-34-7) 1H NMR [m.chemicalbook.com]

- 8. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. azooptics.com [azooptics.com]

- 11. compoundchem.com [compoundchem.com]

A Technical Guide to Butyl Chloroformate: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of butyl chloroformate, a key reagent in organic synthesis and analysis. Below, you will find its core physicochemical properties, a detailed experimental protocol for a common application, and a visualization of its primary reactive pathway.

Core Physicochemical Data

This compound is a colorless liquid utilized in the synthesis of various organic compounds, including carbamates and carbonates.[1] Its properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H9ClO2[2][3][4][5] |

| Molecular Weight | 136.58 g/mol [2][3][6] |

| CAS Number | 592-34-7[3][4] |

| Density | 1.074 g/cm³ at 25 °C[3][6] |

| Boiling Point | 142 °C[3][6] |

| Melting Point | -70 °C |

| Flash Point | 38 °C (100.4 °F) - closed cup[6] |

| Refractive Index | n20/D 1.412[6] |

| Solubility | Decomposes in water.[2] Soluble in common organic solvents like acetone, chloroform, and toluene.[1] |

| Vapor Pressure | 2.42 psi (20 °C)[6] |

Key Reactions: Carbamate (B1207046) Formation

A primary application of this compound is its reaction with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the installation of the butoxycarbonyl (Boc) protecting group, a common strategy in peptide synthesis and broader organic chemistry to temporarily mask the reactivity of an amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

The general transformation is illustrated in the diagram below.

Caption: Reaction of this compound with an amine to yield a carbamate.

Experimental Protocol: Synthesis of a Butyl Carbamate Derivative

The following is a general protocol for the derivatization of a primary or secondary amine using this compound. This procedure is widely applicable for creating standards for chromatographic analysis or for the synthesis of protected amines.

Objective: To synthesize an N-butyl carbamate from a starting amine.

Materials:

-

Primary or secondary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the starting amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM). Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of this compound: While stirring the cooled amine solution, add this compound (1.05 to 1.2 equivalents) dropwise via the addition funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter the drying agent from the organic solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-butyl carbamate product.

-

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on the physical properties of the carbamate.

Safety Precautions:

-

This compound is corrosive, toxic by inhalation, and flammable.[1] All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn.

-

The reaction is moisture-sensitive; use anhydrous solvents and dry glassware.

-

This compound reacts with water and moist air to release toxic and corrosive gases.[1]

References

- 1. This compound | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SEC-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. N-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Chloroformate - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Preparation of Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate, specifically n-butyl chloroformate (CAS No: 592-34-7), is a significant chemical intermediate in organic synthesis.[1] It belongs to the class of chloroformate esters and serves as a versatile reagent for introducing the butoxycarbonyl (Boc) protecting group, a common moiety in peptide synthesis, and for the preparation of carbamates, carbonates, and other derivatives.[2] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and polymers.[3] For instance, it is a reactant in the preparation of Lapatinib derivatives, which are used as antitumor drugs.[4] This guide provides a comprehensive overview of the core methodologies for synthesizing this compound, focusing on reaction conditions, experimental protocols, and comparative data.

Core Synthesis Methodologies

The preparation of this compound primarily involves the reaction of n-butanol with phosgene (B1210022) or a phosgene equivalent. The main approaches are direct phosgenation, the use of safer phosgene surrogates like triphosgene (B27547), and modern continuous flow processes.

Direct Phosgenation of n-Butanol

The traditional and industrial-scale synthesis involves the direct reaction of n-butanol with phosgene (COCl₂).[3] This reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct.

Reaction: CH₃(CH₂)₃OH + COCl₂ → CH₃(CH₂)₃OCOCl + HCl

This process can be conducted in the vapor phase or in a liquid solvent.[5] To optimize the reaction, an excess of phosgene is often used to ensure complete conversion of the alcohol and to minimize the formation of the main byproduct, dibutyl carbonate. The reaction temperature is typically kept low to control the reaction rate and prevent decomposition of the product.[5] Industrial processes may be conducted under pressure to facilitate the separation of HCl from the excess phosgene.[6]

Synthesis Using Phosgene Surrogates (Triphosgene)

Due to the extreme toxicity of phosgene gas, safer, solid phosgene equivalents are preferred in laboratory settings.[7] Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a common substitute that decomposes into three equivalents of phosgene in situ.[8][9]

Reaction: 3 CH₃(CH₂)₃OH + (Cl₃CO)₂CO → 3 CH₃(CH₂)₃OCOCl + 2 HCl

This reaction is typically carried out in an inert solvent, such as toluene (B28343), in the presence of a base (e.g., sodium carbonate, pyridine) to neutralize the generated HCl.[8][10] A catalyst, like dimethylformamide (DMF), may also be used.[8] This method offers high yields and selectivity under mild conditions, making it a valuable alternative to using gaseous phosgene.[8]

Continuous Flow Synthesis

Modern synthetic chemistry increasingly employs continuous flow technology to enhance safety, efficiency, and scalability. The synthesis of this compound can be adapted to a continuous flow process, particularly using triphosgene. In this setup, solutions of the alcohol (e.g., n-butanol mixed with a base like triethylamine) and the phosgenating agent (triphosgene in a solvent like 1,2-dichloroethane) are pumped through heated modules where they mix and react.[1] This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high purity and yield while minimizing the handling of hazardous materials.[1]

Data Presentation

Quantitative data regarding the physical properties of n-butyl chloroformate and a comparison of its primary synthesis methods are summarized below.

Table 1: Physical and Chemical Properties of n-Butyl Chloroformate

| Property | Value | Reference(s) |

| CAS Number | 592-34-7 | |

| Molecular Formula | C₅H₉ClO₂ | [11] |

| Molecular Weight | 136.58 g/mol | [12] |

| Appearance | Colorless liquid | [4][12] |

| Boiling Point | 142 °C (at 760 mmHg) | [11] |

| Density | 1.074 g/mL (at 25 °C) | [13] |

| Flash Point | 38 °C / 100.4 °F (closed cup) | [13][14] |

| Refractive Index | n20/D 1.412 | |

| Solubility | Decomposes in water | [4][11] |

Table 2: Comparison of Key Synthesis Protocols for n-Butyl Chloroformate

| Parameter | Triphosgene Method | Continuous Flow Method | Direct Phosgenation (General) |

| Phosgenating Agent | Triphosgene | Triphosgene | Phosgene (COCl₂) |

| Alcohol | n-Butanol | n-Butanol | n-Butanol |

| Solvent | Toluene | 1,2-Dichloroethane (B1671644) or Toluene | Optional, or in excess liquid phosgene |

| Base/Catalyst | Sodium Carbonate, DMF | Triethylamine (B128534) | Often absent; base may be used |

| Temperature | 0 °C | 45 °C - 55 °C | 20 °C - 150 °C |

| Yield | 96% | High (quantitative details vary) | Good to high, depends on conditions |

| Purity/Selectivity | 100% Selectivity | High Purity Product | Variable; byproduct formation possible |

| Reference(s) | [8] | [1] | [5][6][15] |

Experimental Protocols

Detailed methodologies for the synthesis of n-butyl chloroformate using triphosgene in a batch process and a continuous flow system are provided below.

Protocol 1: Synthesis via Triphosgene in a Batch Reactor

This protocol is adapted from a patented process and demonstrates a high-yield laboratory-scale synthesis.[8]

Materials:

-

Triphosgene (1.54 g, 5.2 mmol)

-

Sodium Carbonate (1.02 g, 10 mmol)

-

Dimethylformamide (DMF) (0.2 g, 0.35 mmol)

-

n-Butanol (0.75 g, 10 mmol)

-

Toluene (40 mL total)

Procedure:

-

A mixture of triphosgene, sodium carbonate, and dimethylformamide in 20 mL of toluene is prepared in a reaction flask.

-

The flask is cooled to 0 °C, and the mixture is stirred at this temperature for 30 minutes.

-

A solution of n-butanol in 20 mL of toluene is added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 8 hours.

-

Reaction progress is monitored by Gas-Liquid Chromatography (GLC), which should indicate ~94% conversion with 100% selectivity for n-butyl chloroformate.[8]

-

Upon completion, the solid sodium carbonate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield n-butyl chloroformate as a colorless oil (Expected yield: 1.31 g, 96%).[8]

Protocol 2: Continuous Flow Synthesis

This protocol is based on a continuous flow method designed for safer and more efficient production.[1]

Materials & Setup:

-

Solution A: n-Butanol (0.35 kg, 1.00 eq) uniformly mixed with triethylamine (162.0 g, 0.34 eq).

-

Solution B: Triphosgene (0.34 eq) uniformly mixed in 1,2-dichloroethane to a concentration of 1.0 mol/L.

-

Continuous Flow Reactor System with the following modules:

-

Preheating Module (Volume: 50 mL)

-

Mixing Module (Volume: 20 mL)

-

Reaction Module (Volume: 260 mL)

-

Procedure:

-

Set the temperature of the preheating module to 45 °C, the mixing module to 50 °C, and the reaction module to 55 °C.[1]

-

Set the flow rates of the pumps for Solution A and Solution B to 1.8 mL/min and 5.0 mL/min, respectively.

-

Pump Solution A and Solution B simultaneously through the preheating module into the mixing module.

-

The combined stream then flows through the reaction module to complete the synthesis.

-

The output from the reaction module is collected. The product stream contains n-butyl chloroformate and triethylamine hydrochloride.

-

The collected reaction mixture is then subjected to a water wash to remove the triethylamine hydrochloride salt, followed by separation and purification steps (e.g., distillation) to isolate the pure n-butyl chloroformate.

Visualizations: Reactions and Workflows

The following diagrams illustrate the chemical synthesis and experimental workflow using the Graphviz DOT language.

Caption: General reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for batch synthesis using triphosgene.

Caption: Comparison of this compound synthesis methodologies.

References

- 1. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 592-34-7 [chemicalbook.com]

- 5. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 6. EP1012132A1 - Phosgenation under pressure of alcohol's for producing chloroformates - Google Patents [patents.google.com]

- 7. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 8. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound|592-34-7|lookchem [lookchem.com]

- 12. This compound | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 98 592-34-7 [sigmaaldrich.com]

- 14. This compound | 592-34-7 | FB05915 | Biosynth [biosynth.com]

- 15. pp.bme.hu [pp.bme.hu]

Butyl chloroformate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Butyl Chloroformate

This guide provides comprehensive safety data sheet (SDS) information for this compound, intended for researchers, scientists, and drug development professionals. It covers hazard identification, physical and chemical properties, toxicological data, and emergency procedures, presenting quantitative data in structured tables and visualizing key workflows.

This compound is classified as a hazardous chemical. It is a flammable liquid that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][2]

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][2] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][2] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |

The Globally Harmonized System (GHS) provides a logical framework for communicating the hazards of chemical products. This begins with hazard classification, which then dictates the appropriate signal word, pictograms, and hazard statements, leading to specific precautionary measures for safe handling and emergency response.

References

An In-depth Technical Guide to Butyl Chloroformate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butyl chloroformate, a versatile reagent widely used in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will cover its nomenclature, physical and chemical properties, and key applications, with a focus on detailed experimental protocols and reaction workflows.

Nomenclature: Synonyms and Alternative Names

n-Butyl chloroformate is known by a variety of names in chemical literature and commercial catalogs. A thorough understanding of this nomenclature is crucial for accurate literature searches and chemical sourcing. The compound is systematically named according to IUPAC conventions, but numerous trivial and semi-systematic names are also in common use.

| Name Type | Name | Reference |

| IUPAC Name | butyl carbonochloridate | |

| CAS Registry Number | 592-34-7 | |

| Common Synonyms | n-Butyl chloroformate | |

| Butyl chlorocarbonate | ||

| Butoxycarbonyl chloride | ||

| Chloroformic acid n-butyl ester | ||

| Carbonochloridic acid, butyl ester | ||

| n-Butyl chlorocarbonate | ||

| Formic acid, chloro-, butyl ester | ||

| Butan-1-yl chloroformate | ||

| Other Identifiers | NSC 8428 | |

| UN2743 |

It is important to distinguish n-butyl chloroformate from its isomers, such as isobutyl chloroformate, sec-butyl chloroformate, and tert-butyl chloroformate, as their reactivity and applications can differ.

Physicochemical Properties

A summary of the key physical and chemical properties of n-butyl chloroformate is presented in the table below. This data is essential for safe handling, reaction setup, and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C5H9ClO2 | |

| Molecular Weight | 136.58 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent | |

| Melting Point | -70 °C | |

| Boiling Point | 142 °C (at 760 mmHg) | |

| Density | 1.074 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.412 | |

| Flash Point | 77 °F (25 °C) | |

| Solubility | Decomposes in water. Soluble in many organic solvents. | |

| Vapor Pressure | 2.42 psi at 20 °C |

Applications in Organic Synthesis

n-Butyl chloroformate is a valuable reagent for the introduction of the butoxycarbonyl (Boc) group, which serves as a protecting group for amines, and for the synthesis of carbamates, carbonates, and other derivatives.

Synthesis of Carbamates

The reaction of n-butyl chloroformate with primary or secondary amines is a straightforward and widely used method for the preparation of n-butyl carbamates. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

This protocol describes the reaction of n-butyl chloroformate with benzylamine (B48309) to form benzyl (B1604629) n-butylcarbamate.

Materials:

-

n-Butyl chloroformate

-

Benzylamine

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Derivatizing Agent in Chromatography

n-Butyl chloroformate is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography (GC). This is particularly useful for the analysis of amino acids, fatty acids, and other compounds containing active hydrogen atoms.

This protocol outlines a general procedure for the derivatization of amino acids using n-butyl chloroformate.

Materials:

-

Amino acid standard solution

-

n-Butanol

-

n-Butyl chloroformate

-

Hexane (B92381) (or another suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Place an aliquot of the aqueous amino acid standard solution into a reaction vial.

-

Add a mixture of pyridine and n-butanol.

-

Add n-butyl chloroformate to the mixture and vortex immediately for 1 minute.

-

After the reaction, add hexane to extract the derivatized amino acids.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Inject an aliquot of the dried organic layer into the GC-MS for analysis.

Stability and storage conditions for butyl chloroformate

An In-depth Technical Guide to the Stability and Storage of Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for this compound. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its chemical behavior, enabling safe handling, storage, and application in research and development.

Chemical Stability and Decomposition

This compound is a reactive chemical that is sensitive to several environmental factors. Its stability is primarily influenced by moisture, heat, and the presence of incompatible materials.

Decomposition Pathways:

-

Hydrolysis: In the presence of water or moist air, this compound readily hydrolyzes to form n-butanol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[1] The hydrogen chloride produced is a corrosive gas.

-

Thermal Decomposition: When heated, this compound can decompose to produce toxic and corrosive gases, including phosgene (B1210022) (COCl₂) and hydrogen chloride.[2][3][4]

Factors Affecting Stability:

-

Moisture: As a moisture-sensitive compound, even atmospheric humidity can lead to hydrolysis.[2]

-

Heat: Elevated temperatures accelerate the rate of decomposition. Sources of ignition should be avoided as it is also flammable.[1][5][6]

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, amines, and reducing agents can lead to vigorous or explosive reactions.[1][2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound and to ensure safety. The following conditions are recommended based on safety data sheets and chemical supplier information.

| Parameter | Recommended Condition |

| Temperature | 2-8°C in a refrigerator.[6][7][8] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent contact with moisture and air.[1][2] |

| Container | Tightly closed containers are essential.[1][6] Metal containers should be grounded and bonded during transfer.[1] |

| Location | A cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1][6] A corrosives area is recommended.[2] |

| Ignition Sources | Prohibit smoking and open flames in storage and handling areas. Use only non-sparking tools.[1][5] |

Quantitative Stability Data

Solvolysis Rate Constants for Isothis compound:

The following table presents the specific rates of solvolysis (a reaction involving the solvent) for isothis compound, an isomer of n-butyl chloroformate, in various aqueous organic mixtures at 40.0 °C. This data illustrates the influence of solvent composition on the degradation rate.

| Solvent Mixture (v/v) | Specific Rate of Solvolysis (k, s⁻¹) |

| 100% Ethanol | 1.03 x 10⁻⁵ |

| 90% Ethanol - 10% Water | 4.15 x 10⁻⁵ |

| 80% Ethanol - 20% Water | 8.50 x 10⁻⁵ |

| 70% Ethanol - 30% Water | 1.51 x 10⁻⁴ |

| 60% Ethanol - 40% Water | 2.65 x 10⁻⁴ |

| 50% Ethanol - 50% Water | 4.68 x 10⁻⁴ |

| 90% Acetone - 10% Water | 1.12 x 10⁻⁵ |

| 80% Acetone - 20% Water | 4.01 x 10⁻⁵ |

| 70% Acetone - 30% Water | 8.99 x 10⁻⁵ |

| 60% Acetone - 40% Water | 1.94 x 10⁻⁴ |

| 50% Acetone - 50% Water | 4.10 x 10⁻⁴ |

Data sourced from a study on the solvolysis of isothis compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. Due to the high reactivity of this compound, derivatization is often employed to create a more stable derivative for analysis.

General Protocol for a Stability-Indicating HPLC Method:

This protocol is a general guideline based on methods for analyzing reactive acyl chlorides.

-

Forced Degradation Study:

-

Expose this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

Conditions can include:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 105°C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) for 24 hours.

-

-

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

-

For analysis, dilute the stock solution and the stressed samples to a suitable concentration.

-

Derivatization: React the this compound and its degradation products with a suitable derivatizing agent. A common approach for acyl chlorides is to react them with an anhydrous alcohol (e.g., methanol) to form a stable ester, or with a UV-absorbing amine or hydrazine (B178648) derivative to enhance detection.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a buffer like phosphate (B84403) or formic acid for pH control) is common.

-

Detection: UV detection at a wavelength appropriate for the derivative formed.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

-

Visualizations

Decomposition Pathways of this compound:

References

- 1. benchchem.com [benchchem.com]

- 2. Separation of n-Butyl chloroformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 9. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Butyl Chloroformate: Decomposition Products and Associated Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl chloroformate is a versatile reagent in organic synthesis, widely employed in the pharmaceutical and agrochemical industries for the introduction of the butoxycarbonyl (Boc) protecting group and in the preparation of various derivatives. However, its utility is accompanied by significant hazards related to its inherent instability and the toxic nature of its decomposition products. This technical guide provides a comprehensive overview of the thermal and hydrolytic decomposition pathways of this compound, identifies the resulting hazardous products, and outlines the associated risks. Furthermore, it details experimental methodologies for the analysis of its decomposition and summarizes available kinetic data to facilitate a deeper understanding and ensure safe handling in a laboratory and industrial setting.

Introduction

Normal-butyl chloroformate (C₅H₉ClO₂) is a colorless to light yellow liquid with a pungent odor.[1] It is a member of the chloroformate ester family, characterized by the functional group R-O-C(O)Cl. Its reactivity makes it an effective acylating agent, but also susceptible to decomposition under various conditions, notably in the presence of heat and moisture. Understanding the mechanisms and products of this degradation is paramount for ensuring the safety of personnel and the integrity of chemical processes.

Decomposition Pathways and Products

This compound primarily decomposes through two main pathways: thermal decomposition and hydrolysis. Both pathways lead to the formation of hazardous and corrosive substances.

Thermal Decomposition

When subjected to heat, this compound undergoes decomposition to yield a variety of products. The primary thermal decomposition products include:

-

Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.

-

Carbon Dioxide (CO₂): A colorless, odorless gas that can act as an asphyxiant at high concentrations.

-

Phosgene (B1210022) (COCl₂): An extremely toxic and corrosive gas with an odor reminiscent of newly mown hay.[2]

-

Hydrogen Chloride (HCl): A corrosive gas that forms hydrochloric acid upon contact with moisture.[2]

-

1-Butene (C₄H₈): A flammable gas.

-

Butyl Chloride (C₄H₉Cl): A flammable liquid.

The mechanism of thermal decomposition for alkyl chloroformates is complex and can proceed through different routes, including an ion-pair mechanism or an intramolecular cis-elimination, particularly for secondary alkyl chloroformates, leading to the formation of olefins.

Caption: Thermal decomposition pathway of this compound.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis in the presence of water.[1] This reaction is exothermic and produces corrosive and hazardous products. The primary hydrolysis products are:

-

Butanol (C₄H₁₀O): A flammable liquid.

-

Carbon Dioxide (CO₂): A colorless, odorless gas.

-

Hydrochloric Acid (HCl): A strong, corrosive acid.

The hydrolysis of chloroformates can proceed through an Sₙ1-type mechanism, particularly for those with bulky alkyl groups, involving the formation of a carbocation intermediate.

Caption: Hydrolysis pathway of this compound.

Hazards Associated with this compound and its Decomposition Products

The hazards associated with this compound are multifaceted, encompassing its flammability, corrosivity, and acute toxicity, as well as the significant dangers posed by its decomposition products.

| Compound | Hazard Classification | Key Hazards |

| This compound | Flammable Liquid, Acute Toxicity (Inhalation), Skin Corrosion/Irritation, Serious Eye Damage | Flammable, toxic if inhaled, causes severe skin burns and eye damage.[3][4] |

| Phosgene (COCl₂) | Acutely Toxic Gas | Extremely toxic by inhalation, can cause delayed pulmonary edema.[5][6] |

| Hydrogen Chloride (HCl) | Corrosive Gas | Causes severe skin burns and eye damage, respiratory tract irritation.[2] |

| Carbon Monoxide (CO) | Acutely Toxic Gas | Toxic by inhalation, interferes with oxygen transport in the blood. |

| 1-Butene | Flammable Gas | Poses a fire and explosion hazard. |

| Butyl Chloride | Flammable Liquid | Poses a fire hazard. |

| Butanol | Flammable Liquid, Eye Irritant | Flammable, causes serious eye irritation. |

Table 1: Summary of Hazards for this compound and its Decomposition Products.

Quantitative Data on Decomposition

| Solvent | NT | YCl | k / s⁻¹ (at 40.0 °C) |

| 100% EtOH | 0.37 | -2.52 | 1.16 x 10⁻⁶ |

| 90% EtOH | 0.43 | -1.13 | 5.03 x 10⁻⁶ |

| 80% EtOH | 0.41 | -0.20 | 1.21 x 10⁻⁵ |

| 100% MeOH | 0.41 | -1.12 | 3.32 x 10⁻⁶ |

| 90% MeOH | 0.40 | -0.27 | 9.33 x 10⁻⁶ |

| 80% MeOH | 0.38 | 0.38 | 2.11 x 10⁻⁵ |

Table 2: Specific rates of solvolysis (k) of isothis compound in several binary solvents at 40.0 °C. NT represents the solvent nucleophilicity and YCl represents the solvent ionizing power. Data extracted from a study on isothis compound solvolysis.

Experimental Protocols for Decomposition Analysis

The analysis of this compound decomposition products typically involves chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile decomposition products.

General Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of decomposition products.

Detailed GC-MS Methodology (Illustrative)

The following protocol is a generalized procedure for the analysis of volatile decomposition products of this compound, based on common practices for similar analyses.

-

Sample Preparation:

-

Place a known amount of this compound into a sealed headspace vial.

-

To study thermal decomposition, heat the vial at a controlled temperature (e.g., 100 °C) for a specific duration.

-

To study hydrolysis, introduce a controlled amount of water into the vial before heating.

-

-

GC-MS Analysis:

-

Instrumentation: An Agilent 7890B gas chromatograph coupled to a 5977B quadrupole mass selective detector, or a similar system, can be used.

-

Column: A DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable for separating the expected non-polar and semi-polar analytes.

-

Injection: Introduce the sample via a heated split/splitless inlet (e.g., at 250 °C). For volatile products, headspace injection is preferred.

-

Oven Program: A temperature gradient program is essential to separate compounds with different boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the products by using external or internal standards and generating calibration curves.

-

Safe Handling and Storage

Given the hazards associated with this compound and its decomposition, stringent safety protocols are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[2]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] In case of potential inhalation exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

Spills: In the event of a spill, evacuate the area. Use an absorbent material to contain the spill and neutralize with a suitable agent (e.g., sodium bicarbonate) before disposal. Avoid contact with water.

Conclusion

This compound is a valuable chemical reagent whose utility must be balanced with a thorough understanding of its potential for hazardous decomposition. Both thermal and hydrolytic degradation pathways produce toxic and corrosive substances, including phosgene and hydrogen chloride, which pose significant risks to researchers and chemical professionals. Adherence to strict safety protocols, including proper storage, handling, and the use of appropriate analytical methods to monitor for decomposition, is essential for its safe application in research and development. This guide provides a foundational understanding of these critical aspects to promote a safer working environment.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

Spectroscopic Profile of Butyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for butyl chloroformate, a key reagent in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a clear, tabular format, alongside detailed experimental protocols for data acquisition. Logical workflows for spectroscopic analysis are also visualized to aid in experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.33 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 1.68 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.41 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.96 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.0 (approx.) | C =O |

| 70.0 (approx.) | -O-CH₂ - |

| 30.0 (approx.) | -O-CH₂-CH₂ - |

| 18.5 (approx.) | -O-CH₂-CH₂-CH₂ - |

| 13.5 (approx.) | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Precise peak values from the initial search were not available; these are approximate shifts based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1775 | Strong | C=O Stretch (Acid Chloride) |

| ~2960-2850 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1150 | Strong | C-O Stretch (Ester-like) |

Note: These are characteristic absorption regions for the functional groups present in this compound.

Experimental Protocols